(5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one
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Overview
Description
(5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a fluorine atom, an amino group, and a hydroxyl group attached to a dihydropyrimidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Fluorination: Introduction of the fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group is introduced through nucleophilic substitution reactions using ammonia or amine derivatives.
Hydroxylation: The hydroxyl group is added via oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Cyclization: The final step involves cyclization to form the dihydropyrimidinone ring under acidic or basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Green Chemistry: Employing environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or convert the amino group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium iodide (NaI) or alkyl halides are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or de-fluorinated products.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
(5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Pharmaceuticals: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of (5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride: This compound shares structural similarities but has a different substitution pattern and ring structure.
(3S,4R,5S,6S)-Clauselansine C: Another compound with a similar dihydropyrimidinone core but different functional groups.
Uniqueness
(5S,6S)-5-fluoro-6-hydroxy-4-imino-1-methyl-1,3-diazinan-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its fluorine atom enhances its stability and lipophilicity, making it a valuable compound for drug development and other applications.
Properties
CAS No. |
115923-86-9 |
---|---|
Molecular Formula |
C5H8FN3O2 |
Molecular Weight |
0 |
Synonyms |
2(1H)-Pyrimidinone,4-amino-5-fluoro-5,6-dihydro-6-hydroxy-1-methyl-,cis- |
Origin of Product |
United States |
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